tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2334737 is an oral prodrug of gemcitabine, a nucleoside analog used in chemotherapy. It is designed to release gemcitabine and valproic acid upon hydrolysis in vivo, providing prolonged exposure to gemcitabine . This compound has shown significant antitumor activity in various preclinical models and is being explored for its potential in cancer therapy .
Preparation Methods
LY2334737 is synthesized through a series of chemical reactions involving the coupling of gemcitabine with valproic acid. The synthetic route typically involves the formation of an amide bond between the amino group of gemcitabine and the carboxyl group of valproic acid . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
LY2334737 undergoes hydrolysis in vivo, releasing gemcitabine and valproic acid . The hydrolysis is primarily mediated by human carboxylesterase 2 (CES2), an enzyme expressed in the liver and gastrointestinal tract . The compound does not undergo significant oxidation or reduction reactions but is subject to enzymatic cleavage. The major products formed from these reactions are gemcitabine and valproic acid .
Scientific Research Applications
LY2334737 has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of various cancers, including lung, colon, ovarian, and breast cancers . The compound’s ability to provide prolonged exposure to gemcitabine makes it a promising candidate for metronomic chemotherapy, which involves the regular administration of low doses of chemotherapeutic agents to minimize toxicity and enhance antitumor effects .
Mechanism of Action
The mechanism of action of LY2334737 involves its hydrolysis to release gemcitabine and valproic acid . Gemcitabine is taken up by cells via nucleoside transporters and is phosphorylated to its active metabolites, which inhibit DNA synthesis and induce cell death . Valproic acid, on the other hand, acts as a histone deacetylase inhibitor, modulating gene expression and enhancing the antitumor effects of gemcitabine . The combination of these two mechanisms contributes to the compound’s overall efficacy in cancer therapy .
Comparison with Similar Compounds
LY2334737 is unique in its ability to provide prolonged exposure to gemcitabine through oral administration . Similar compounds include other nucleoside analogs such as sofosbuvir and capecitabine . Sofosbuvir is an antiviral agent used in the treatment of hepatitis C, while capecitabine is an oral prodrug of 5-fluorouracil used in cancer therapy . Unlike LY2334737, these compounds do not release valproic acid and have different mechanisms of action .
Properties
CAS No. |
185426-15-7 |
---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
SNUHPBDOMJLBAW-QMMMGPOBSA-N |
SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
Isomeric SMILES |
CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
Synonyms |
Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.